molecular formula C13H20O5 B8419466 (3,4-Bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol

(3,4-Bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol

Cat. No. B8419466
M. Wt: 256.29 g/mol
InChI Key: ORCWDOIYOUTISN-UHFFFAOYSA-N
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Patent
US07872014B2

Procedure details

To a solution of methyl 3,4-bis{[2-(methyloxy)ethyl]oxy}benzoate, (1.1 g, 3.9 mmol) at 0° C. was added a solution of lithium aluminum hydride in tetrahydrofuran (1.0M, 5.0 mL, 5.0 mmol) and the resulting mixture was stirred for one hour. It was then quenched with ethyl acetate (2 mL) and 5% sodium hydroxide solution (2 mL), diluted with ether (100 mL), and filtered. The filtrate was washed water and brine (100 mL each), dried over sodium sulfate, filtered and concentrated to give (3,4-bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol (0.82 g, 3.2 mmol, 82% yield). 1H NMR (400 MHz, CDCl3): 6.93 (s, 1H), 6.87 (s, 2H), 4.59 (s, 2H), 4.16-4.13 (m, 4H), 3.77-3.74 (m, 4H), 3.44 (s, 6H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:15]=1[O:16][CH2:17][CH2:18][O:19][CH3:20])[C:9](OC)=[O:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH2:9][OH:10])[CH:13]=[CH:14][C:15]=1[O:16][CH2:17][CH2:18][O:19][CH3:20] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COCCOC=1C=C(C(=O)OC)C=CC1OCCOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then quenched with ethyl acetate (2 mL) and 5% sodium hydroxide solution (2 mL)
ADDITION
Type
ADDITION
Details
diluted with ether (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed water and brine (100 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCOC=1C=C(C=CC1OCCOC)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mmol
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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